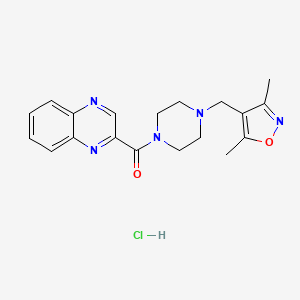

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives involves several steps, including nucleophilic substitution reactions, and can be tailored to introduce various functional groups that affect the compound's properties and reactivity. For instance, studies on related compounds demonstrate the utilization of different starting materials and conditions to achieve the desired product through reactions like condensation and substitution (Kunishima et al., 1999; Depreux et al., 2000).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including our compound of interest, is characterized by a quinoxaline core attached to various substituents which influence the molecule's conformation, stability, and reactivity. X-ray diffraction studies and density functional theory (DFT) calculations provide insights into the compound's geometry, electronic structure, and the intermolecular interactions that stabilize the crystal structure (Karthik et al., 2021).

Chemical Reactions and Properties

Quinoxaline derivatives participate in a variety of chemical reactions, reflecting their chemical properties. These include nucleophilic substitutions, condensations, and cyclization reactions that allow for the synthesis of complex molecules with potential therapeutic applications. The functional groups in these compounds, such as the piperazine and methanone groups, play a crucial role in these reactions (Lisovenko et al., 2016).

Physical Properties Analysis

The physical properties of "(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone hydrochloride," such as solubility, melting point, and stability, are significantly influenced by its molecular structure. The introduction of different substituents affects these properties, which can be crucial for the compound's application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the compound's functional groups and overall structure. Studies have shown that quinoxaline derivatives exhibit a range of biological activities, which can be modulated through chemical modifications. The interactions of these compounds with proteins and enzymes highlight their potential as therapeutic agents (Murugesan et al., 2021).

Applications De Recherche Scientifique

Pharmacological Activity

Quinoxaline derivatives, closely related to the specified chemical structure, have been explored for their pharmacological activities. A series of quinoxalin-2-carboxamides designed as serotonin type-3 (5-HT3) receptor antagonists showed promising results, indicating the potential use of these compounds in treating conditions mediated by this receptor, such as gastrointestinal disorders and anxiety (Mahesh et al., 2011). Furthermore, compounds targeting the CCR5 receptor have been studied for their role in HIV entry inhibition, showcasing the versatility of quinoxaline derivatives in addressing different therapeutic targets (Watson et al., 2005).

Antimicrobial and Anti-inflammatory Properties

Research on quinoxaline derivatives extends to their antimicrobial and anti-inflammatory properties. For instance, 3-hydrazinoquinoxaline derivatives and their cyclic analogues demonstrated notable activities against various microorganisms, underscoring their potential as antimicrobial agents (El-Bendary et al., 2004). Similarly, thiazolidinone derivatives synthesized from quinoxaline showed antimicrobial activity against a range of bacteria and fungi, highlighting the broad spectrum of potential applications for these compounds (Patel et al., 2012).

Mécanisme D'action

Target of Action

A similar compound,(4-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}quinazolin-2-yl)methanol, is known to act as an agonist that selectively binds to and activates mucosal-associated invariant T cells (MAIT cells) .

Mode of Action

Based on its structural similarity to the aforementioned compound, it might interact with its targets in a similar manner .

Result of Action

One study hypothesized that a similar compound might interact with targets other than brd4, potentially interfering with cellular dna damage repair mechanisms .

Propriétés

IUPAC Name |

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-quinoxalin-2-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2.ClH/c1-13-15(14(2)26-22-13)12-23-7-9-24(10-8-23)19(25)18-11-20-16-5-3-4-6-17(16)21-18;/h3-6,11H,7-10,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMCPWNASOPPKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B2480757.png)

![2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480760.png)

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2480761.png)

![(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480765.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2480768.png)

![(4-Phenyloxan-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480772.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2480777.png)